

Application Notes and Protocols: MC-VC-PABC-DNA31 In Vivo Experimental Setup

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Compound of Interest

Compound Name: MC-VC-PABC-DNA31

Cat. No.: B13436126

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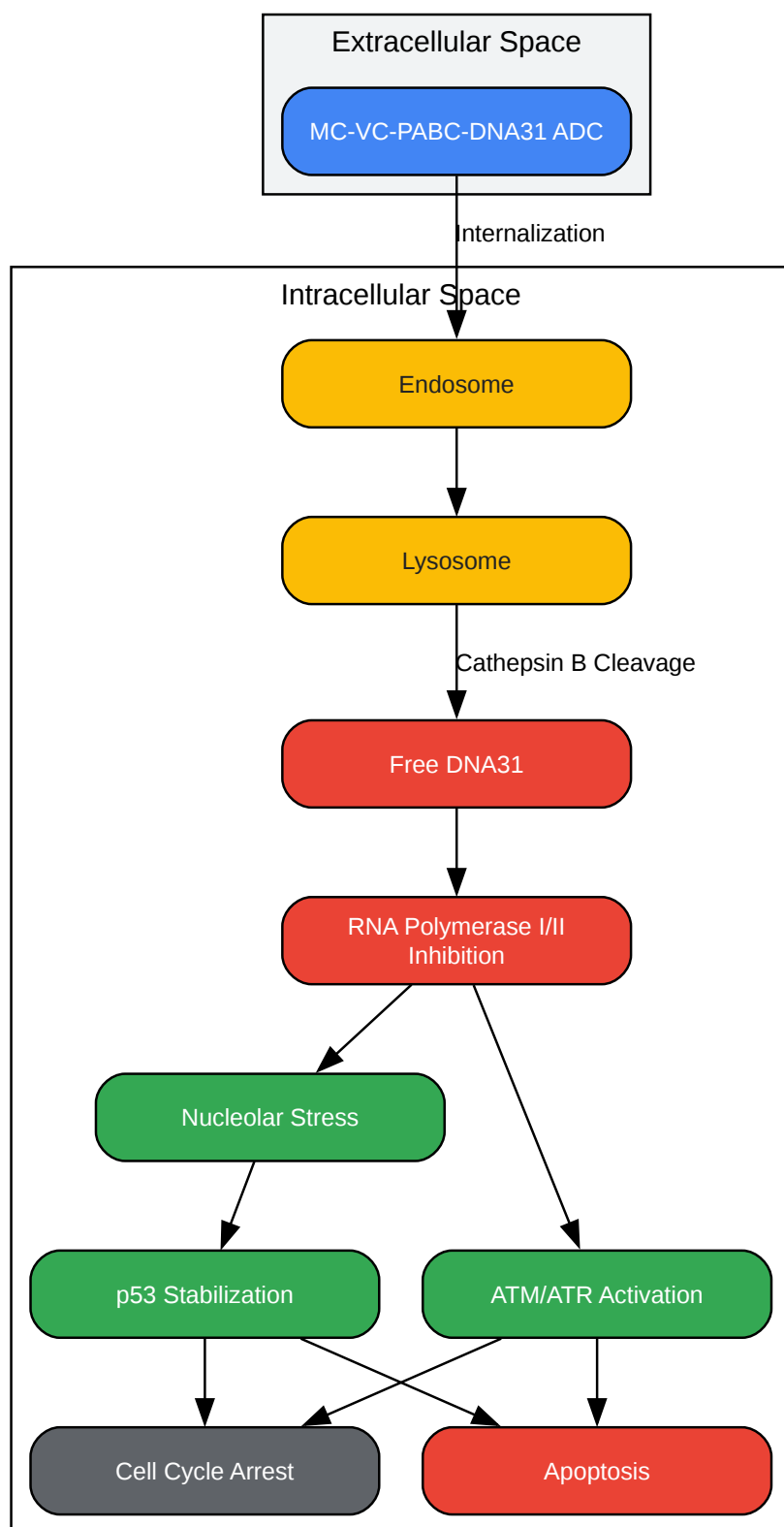
For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-VC-PABC-DNA31 is an antibody-drug conjugate (ADC) component comprising a highly potent RNA polymerase inhibitor, DNA31, linked via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker.[1][2][3] This system is designed for targeted delivery of the cytotoxic payload to antigen-expressing tumor cells. Upon internalization by the target cell, the VC linker is cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of the DNA31 payload.[4][5] DNA31 then exerts its potent antitumor activity by inhibiting RNA polymerase, leading to cell cycle arrest and apoptosis.[1] These application notes provide a detailed protocol for in vivo evaluation of an ADC constructed with **MC-VC-PABC-DNA31** in a xenograft mouse model.

Mechanism of Action: Signaling Pathway

The released DNA31 payload from the ADC inhibits RNA Polymerase I or II, triggering a cascade of events that ultimately leads to programmed cell death. This can occur through both p53-dependent and independent pathways. Inhibition of ribosome biogenesis due to RNA Polymerase I inhibition can lead to nucleolar stress, stabilization of p53, and subsequent apoptosis. DNA damage resulting from transcription inhibition can also activate ATM/ATR signaling, contributing to cell cycle arrest and apoptosis.



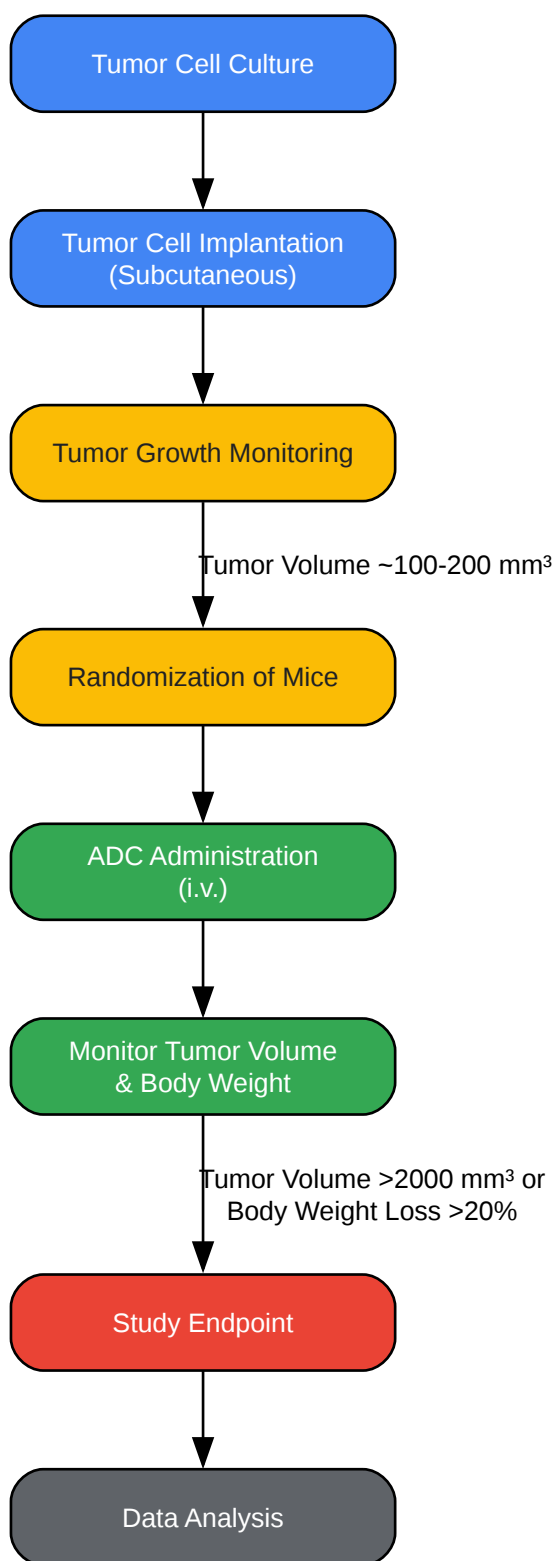
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Caption: Mechanism of action of **MC-VC-PABC-DNA31** ADC.

In Vivo Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a typical in vivo efficacy study to evaluate an ADC containing **MC-VC-PABC-DNA31** in a subcutaneous xenograft mouse model.

Experimental Workflow



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Caption: Workflow for an in vivo ADC efficacy study.

Materials and Methods

- Cell Lines and Culture:
 - Select a human cancer cell line that overexpresses the target antigen for the ADC's monoclonal antibody.
 - Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Animal Model:
 - Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
 - Acclimatize the animals for at least one week before the experiment.
 - All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
- Tumor Implantation:
 - Harvest tumor cells during their exponential growth phase.
 - Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
 - Subcutaneously inject 5×10^6 to 10×10^6 cells in a volume of 100-200 μ L into the right flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- ADC Preparation and Administration:

- Reconstitute the lyophilized ADC containing **MC-VC-PABC-DNA31** in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.
- Administer the ADC, a non-targeting control ADC, and the vehicle control (e.g., saline) intravenously (i.v.) via the tail vein.
- The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
- Efficacy Evaluation:
 - Measure tumor volumes and body weights of the mice 2-3 times per week.
 - The primary endpoint is typically tumor growth inhibition.
 - Secondary endpoints may include tumor regression, survival, and body weight changes as a measure of toxicity.
 - Euthanize mice if the tumor volume exceeds 2000 mm³ or if they show signs of significant toxicity, such as more than 20% body weight loss.
- Data Analysis:
 - Calculate the mean tumor volume \pm standard error of the mean (SEM) for each group.
 - Tumor growth inhibition (TGI) can be calculated using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
 - Statistical analysis can be performed using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.

Illustrative Quantitative Data

The following tables present hypothetical data for an in vivo study of a HER2-targeting ADC with the **MC-VC-PABC-DNA31** linker-payload in a HER2-positive xenograft model. This data is for illustrative purposes only.

Table 1: In Vivo Study Design

Group	Treatment	Dose (mg/kg)	Route	Dosing Schedule	Number of Mice
1	Vehicle Control	-	i.v.	Once weekly x 3	10
2	Non-targeting Control ADC	3	i.v.	Once weekly x 3	10
3	Anti-HER2-MC-VC-PABC-DNA31	1	i.v.	Once weekly x 3	10
4	Anti-HER2-MC-VC-PABC-DNA31	3	i.v.	Once weekly x 3	10

Table 2: Illustrative Tumor Growth Inhibition Data (Day 21)

Group	Treatment	Mean Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
1	Vehicle Control	1520 ± 185	-	-
2	Non-targeting Control ADC	1450 ± 170	4.6	>0.05
3	Anti-HER2-MC-VC-PABC-DNA31 (1 mg/kg)	580 ± 95	61.8	<0.01
4	Anti-HER2-MC-VC-PABC-DNA31 (3 mg/kg)	150 ± 45	90.1	<0.001

Table 3: Illustrative Animal Body Weight Changes

Group	Treatment	Mean Body Weight Change (%) \pm SEM (Day 21)
1	Vehicle Control	+ 5.2 \pm 1.5
2	Non-targeting Control ADC	+ 4.8 \pm 1.8
3	Anti-HER2-MC-VC-PABC-DNA31 (1 mg/kg)	+ 2.1 \pm 2.0
4	Anti-HER2-MC-VC-PABC-DNA31 (3 mg/kg)	- 3.5 \pm 2.5

Conclusion

The **MC-VC-PABC-DNA31** system offers a potent platform for the development of novel ADCs. The provided protocol for in vivo evaluation in a xenograft model allows for the assessment of the therapeutic efficacy and potential toxicity of ADCs constructed with this linker-payload combination. The illustrative data highlights the expected dose-dependent anti-tumor activity and the importance of monitoring for potential side effects. Careful design and execution of such in vivo studies are critical for the successful preclinical development of new cancer therapeutics.

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